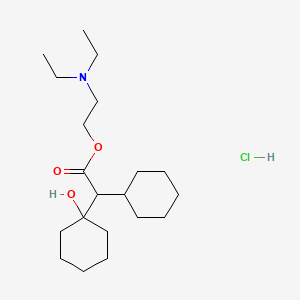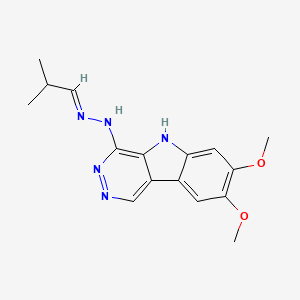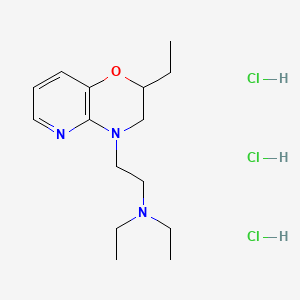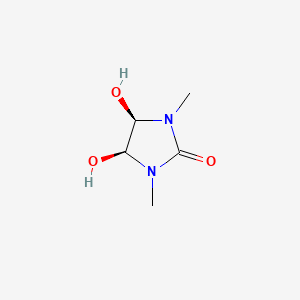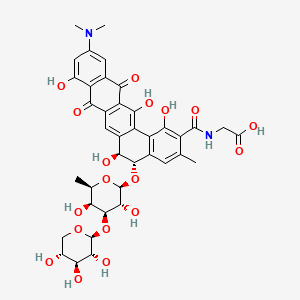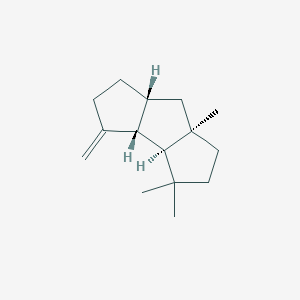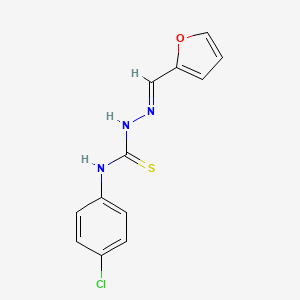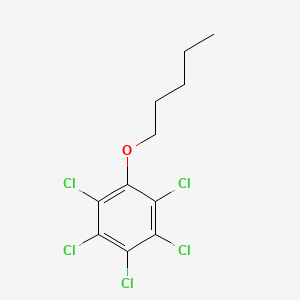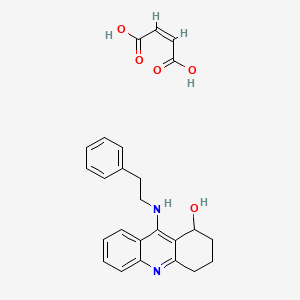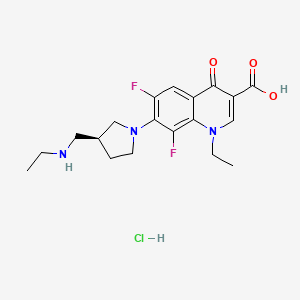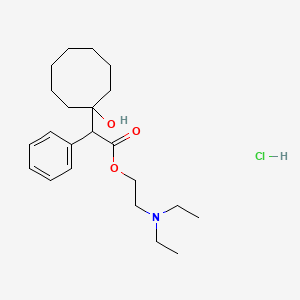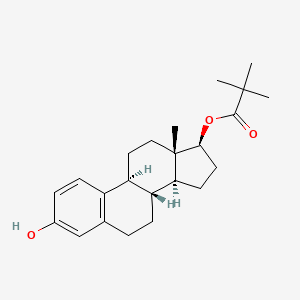![molecular formula C22H31ClN2O13 B12750508 bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid CAS No. 129320-22-5](/img/structure/B12750508.png)
bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid is a complex organic compound with the molecular formula C18H25ClN2O5. This compound is known for its unique chemical structure, which includes both dimethylamino and chlorophenoxy groups. It is used in various scientific research applications due to its distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate typically involves the reaction of 2-(dimethylamino)ethyl chloride with 2-(4-chlorophenoxy)butanedioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Aplicaciones Científicas De Investigación
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological molecules, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: Similar in structure but lacks the chlorophenoxy group.
2-(Dimethylamino)ethyl chloride: A precursor in the synthesis of the compound.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the dimethylamino group.
Uniqueness
Bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate is unique due to the presence of both dimethylamino and chlorophenoxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research applications .
Propiedades
Número CAS |
129320-22-5 |
|---|---|
Fórmula molecular |
C22H31ClN2O13 |
Peso molecular |
566.9 g/mol |
Nombre IUPAC |
bis[2-(dimethylamino)ethyl] 2-(4-chlorophenoxy)butanedioate;oxalic acid |
InChI |
InChI=1S/C18H27ClN2O5.2C2H2O4/c1-20(2)9-11-24-17(22)13-16(18(23)25-12-10-21(3)4)26-15-7-5-14(19)6-8-15;2*3-1(4)2(5)6/h5-8,16H,9-13H2,1-4H3;2*(H,3,4)(H,5,6) |
Clave InChI |
NTUBORDCJVSAHN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=O)CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


